Product packaging for 5-Oxaspiro[3.5]nonan-6-ylmethanol(Cat. No.:CAS No. 1874345-95-5)

5-Oxaspiro[3.5]nonan-6-ylmethanol

Cat. No.: B2636976
CAS No.: 1874345-95-5
M. Wt: 156.225
InChI Key: LQEXKIDWTNTFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxaspiro[3.5]nonan-6-ylmethanol (Molecular Formula: C 9 H 16 O 2 , Molecular Weight: 156.22 g/mol) is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical research and development. This compound features a unique spiro[3.5]nonane scaffold incorporating an ether oxygen and a hydroxymethyl group, a structure known to contribute valuable three-dimensionality and improved solubility to potential drug candidates. Spirocyclic structures of this type are highly prized in medicinal chemistry for their ability to explore novel chemical space and modulate the properties of lead compounds, often leading to improved selectivity and metabolic stability . The primary research application of this compound is as a versatile synthetic intermediate. The hydroxymethyl group serves as a key functional handle for further chemical elaboration; it can undergo typical alcohol transformations such as oxidation to an aldehyde or carboxylic acid, substitution to form ethers or esters, and activation for nucleophilic displacement. This allows researchers to efficiently conjugate the rigid, spirocyclic core to a variety of pharmacophores or to build more complex molecular architectures. Such spirocyclic scaffolds are frequently investigated in the synthesis of inhibitors for biologically significant targets, including receptor tyrosine kinases like FGFR and E3 ubiquitin ligases like Cbl-B , which are relevant in oncology and immunology. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B2636976 5-Oxaspiro[3.5]nonan-6-ylmethanol CAS No. 1874345-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEXKIDWTNTFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Oxaspiro 3.5 Nonan 6 Ylmethanol and Analogues

Retrosynthetic Analysis of the 5-Oxaspiro[3.5]nonan-6-ylmethanol Scaffold

A logical retrosynthetic analysis of this compound begins with disconnecting the two rings at the spirocyclic center. The primary disconnection breaks the C-C bond of the cyclohexane (B81311) ring adjacent to the spiro-carbon, suggesting a spiroannulation strategy. This leads to a key intermediate, a substituted oxetane (B1205548) bearing a handle for the annulation of the cyclohexane ring.

Further disconnection of the oxetane ring itself points to two primary strategies based on intramolecular cyclization. A C-O bond disconnection reveals a 1,3-diol derivative, where one hydroxyl group is primary (part of the eventual hydroxymethyl group) and the other is part of a cyclohexane precursor bearing a leaving group. This pathway aligns with the widely used Williamson ether synthesis for oxetane formation. acs.orgnih.gov Alternatively, a C-C bond disconnection of the oxetane ring would lead to a different set of precursors, a less common but viable approach. nih.govmagtech.com.cn

This analysis highlights two major challenges in the forward synthesis: the construction of the strained oxetane ring and the formation of the spirocyclic junction. The forward synthesis will therefore focus on assembling a suitably functionalized acyclic or monocyclic precursor that can undergo cyclization and annulation to yield the target spirocycle.

Direct Synthesis Routes to 5-Oxaspiro[3.5]nonane Core Structures

The construction of the 5-oxaspiro[3.5]nonane core can be approached by first forming the oxetane ring followed by the annulation of the cyclohexane ring, or by forming the cyclohexane ring onto a pre-existing building block. The most prevalent methods involve intramolecular cyclization to form the strained ether. acs.org

The formation of the oxetane ring is a critical step, often challenged by unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Consequently, these cyclizations typically require reactive precursors with good leaving groups. acs.org

The most common method for synthesizing oxetanes is through an intramolecular Williamson ether synthesis, which involves the cyclization of a substrate containing an alcohol and a leaving group in a 1,3-relationship. nih.gov This C-O bond-forming reaction is typically promoted by a base. acs.orgrsc.org For instance, 1,3-diols can be monotosylated and then treated with a base like sodium hydride (NaH) to induce cyclization. acs.org Another approach involves the base-mediated cyclization of 1-(γ-epoxypropyl)cyclohexan-1-ol and its analogs to yield the corresponding oxetanes. rsc.orgcapes.gov.br This strategy highlights the conversion of an epoxide, opened to a 1,3-diol equivalent, which then cyclizes. acs.orgillinois.edu

Recent advances have also demonstrated photoredox-catalyzed methods. In one such strategy, an alcohol substrate undergoes hydrogen atom transfer (HAT) to generate a radical intermediate, which then adds to an alkene. nih.gov The resulting intermediate, possessing a leaving group, undergoes an intramolecular SN2 reaction promoted by a base like potassium tert-butoxide (KOtBu) to furnish the oxetane ring. acs.orgnih.gov

Table 1: Examples of Oxetane Synthesis via C-O Bond Formation

Starting MaterialReagents/ConditionsProductYieldCitation
1,3-Diol (e.g., from dihydroxyacetone dimer)1. TsCl, py; 2. NaHSubstituted Oxetane62% (over 3 steps) acs.org
β-Halo ketone1. Chiral reducing agent (LiBH₄ + ligand); 2. Acetylation; 3. KOHEnantioenriched 2-Aryl-substituted Oxetane79–89% ee acs.org
1-(2,3-Epoxypropyl)-1-cyclohexanolBase in 75% aqueous DMSO5-Oxaspiro[3.5]nonan-1-ol analogueMain product rsc.orgcapes.gov.br
Homoallylic AlcoholsMetal Hydride Atom Transfer/Radical Polar Crossover (MHAT/RPC)Substituted OxetanesN/A beilstein-journals.org
Secondary AlcoholPhotoredox catalyst, alkene, KOtBuSpirocyclic OxetaneHigh acs.orgnih.gov

While less common, forming the oxetane ring via C-C bond formation offers an alternative synthetic route. nih.govbeilstein-journals.org These methods often involve the intramolecular cyclization of an ether derivative. nih.gov One notable example is the treatment of a trans-epoxy allylic ether with sec-butyllithium (B1581126) (sBuLi), which generates an allyloxycarbanion that cyclizes to form a vinyl oxetane. acs.org The formation of the four-membered ring is favored over larger rings due to lower transition state strain. acs.org

Another strategy involves the intramolecular C-glycosidation, where a silyl (B83357) enol ether side chain adds to an oxocarbenium intermediate generated in situ, leading to bicyclic ketooxetanes. acs.org This demonstrates a sophisticated C-C bond-forming cyclization to access complex oxetane-containing systems. acs.org

Table 2: Examples of Oxetane Synthesis via C-C Bond Formation

Starting MaterialReagents/ConditionsProductYieldCitation
trans-Epoxy allylic ethersBuLi, THF/HMPA, -78 °CVinyl OxetaneRegioselective acs.org
Thiopyridyl glycoside with silyl enol ether side chainSilver triflateBicyclic KetooxetaneModerate acs.org
Functionalized Ether (α-carbon deprotonation)Base, followed by SN2 substitutionOxetaneN/A nih.gov

Spiroannulation involves the construction of a new ring that shares a single atom with a pre-existing ring. The synthesis of spirocyclic compounds, including the cyclohexane moiety of the target molecule, can be achieved through various strategies, with cycloaddition reactions being particularly powerful. rsc.orgrsc.org

Cycloaddition reactions are a cornerstone of ring formation in organic synthesis, allowing for the construction of cyclic systems with high efficiency and stereocontrol. numberanalytics.com In the context of synthesizing the 5-oxaspiro[3.5]nonane scaffold, a Diels-Alder type reaction could be envisioned where an oxetane-containing diene reacts with a dienophile to form the spiro-cyclohexene ring, which can then be hydrogenated.

More broadly, transition-metal-catalyzed C-H activation has emerged as a powerful tool for initiating spiroannulation reactions. rsc.org These methods can construct diverse and valuable spirocyclic scaffolds by coupling a substrate with partners like alkynes, alkenes, or quinones. rsc.org For instance, the trapping of highly reactive intermediates like cyclohexyne (B14742757) with various partners can lead to the formation of bicyclic and spirocyclic systems. nih.gov While a direct application to this compound is not explicitly detailed, these principles form a robust basis for its potential synthesis. The use of chiral catalysts or auxiliaries in such cycloadditions can also control the stereochemistry of the final product. numberanalytics.com

Spiroannulation Strategies for the Cyclohexane Moiety

Carbanion-Mediated Spirocyclization

Carbanion-mediated spirocyclization represents a key strategy for the formation of the spiro-oxetane core. This approach typically involves the generation of a carbanion which then undergoes an intramolecular nucleophilic attack to displace a leaving group, thereby forming the oxetane ring.

One common method involves the use of sulfur ylides. For instance, the reaction of a ketone with S-methyl-S-(sodiomethyl)-N-(4-tolylsulfonyl)sulfoximine in dimethyl sulfoxide (B87167) (DMSO) provides a facile, one-step synthesis of 2,2-disubstituted oxetanes. acs.org This methodology can be applied to cyclic ketones to generate the corresponding spiro-oxetanes. The process involves the initial attack of the sulfoximine (B86345) carbanion on the ketone carbonyl, followed by an intramolecular cyclization to form the oxetane ring.

Another approach utilizes a one-pot sequential addition of a sulfur ylide to a ketone, catalyzed by a heterobimetallic La/Li complex. This method has been successfully employed for the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones and dimethyloxosulfonium methylide. acs.org The key to achieving high enantiomeric excess is a chiral amplification in the second methylene (B1212753) transfer step.

Functionalization of the Methanol (B129727) Moiety at the C-6 Position

The introduction and subsequent modification of the methanol group at the C-6 position are crucial for creating derivatives of this compound with diverse functionalities.

The stereoselective introduction of a hydroxymethyl group can be a challenging synthetic step. One approach involves the nucleophilic hydroxymethylation of a corresponding ketone at the C-6 position. This can be achieved using reagents like (isopropoxydimethylsilyl)methyl Grignard reagent, followed by oxidative cleavage of the carbon-silicon bond. researchgate.net Another method involves the reaction with benzyloxymethyl chloride mediated by samarium(II) iodide, followed by debenzylation. researchgate.net These methods can lead to the formation of diastereomeric alcohols, which may require separation or stereoselective deoxygenation to obtain the desired isomer. researchgate.net

The relative configuration of the resulting hydroxymethyl group is often confirmed using advanced spectroscopic techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY). researchgate.net

The synthesis of the precursor ketone is a critical first step. For instance, a cyclohexanone (B45756) derivative appropriately substituted to lead to the final product is required. Subsequent reactions to introduce the hydroxymethyl group can be followed by reductive transformations. For example, a bromo group on a spiro-γ-lactone, a related spirocyclic system, can be reduced under radical conditions using tributyltin hydride to provide the corresponding des-bromo derivative. nii.ac.jp This highlights the potential for similar reductive transformations on functionalized this compound precursors.

Enantioselective Synthesis of this compound Derivatives

Achieving enantioselectivity in the synthesis of spiro-oxetanes is of paramount importance for their potential applications in medicinal chemistry and materials science.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can bias the stereoselectivity of one or more subsequent synthetic steps and are typically recovered for reuse. wikipedia.org For instance, chiral auxiliaries like pseudoephedrine and camphorsultam have been effectively used in various asymmetric syntheses. wikipedia.org In the context of spiro-oxetane synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a specific enantiomer during the spirocyclization step.

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically enriched products. The use of chiral catalysts, such as chiral guanidines or BINOL-derived bifunctional sulfides, has proven effective in the asymmetric synthesis of other spirocyclic systems like spirooxindoles and spiro-γ-lactones. nii.ac.jpnih.gov These catalysts can facilitate reactions like Michael additions or bromolactonizations with high diastereo- and enantioselectivities. nii.ac.jpnih.gov Similar catalytic systems could potentially be adapted for the enantioselective synthesis of this compound derivatives. For example, a catalytic asymmetric Paternò-Büchi reaction between a cyclic ketone and an alkene could provide a direct route to chiral spirocyclic oxetanes. rsc.org

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of related spiro compounds, such as spirooxindoles, diastereoselectivity has been achieved through various methods. For example, the Staudinger cycloaddition of isatin (B1672199) Schiff bases with phenylacetic acids can lead to spirooxindolo-β-lactams with a predominance of the cis-isomer. nih.gov The choice of solvent and reaction temperature can significantly influence the diastereomeric ratio. nih.gov

Furthermore, cascade reactions, such as a [5 + 1] double Michael addition between thiooxindoles and dibenzalacetones, have been shown to be highly diastereoselective, affording cis-spiro[cyclohexanone-thiooxindoles]. nih.gov The stereochemical outcome of such reactions can be influenced by factors like the substituents on the aromatic rings of the starting materials. mdpi.com These principles of diastereoselective control are applicable to the synthesis of substituted this compound derivatives, where controlling the relative stereochemistry of multiple chiral centers is crucial.

Synthetic Routes to Related 5-Oxaspiro[3.5]nonane Derivatives

While the direct synthesis of this compound is not extensively documented in publicly available literature, the construction of the core 5-oxaspiro[3.5]nonane skeleton and its substituted analogues has been accomplished through various synthetic strategies. These methodologies provide a foundation for the potential synthesis of the target molecule and its derivatives.

The introduction of substituents onto the cyclobutane (B1203170) ring of the 5-oxaspiro[3.5]nonane system can be approached through several synthetic strategies. A common method involves the use of pre-functionalized cyclobutane precursors that are then incorporated into the spirocyclic system.

One plausible approach involves the reaction of a substituted cyclobutanone (B123998) with a suitable nucleophile to form the spirocyclic ether linkage. For instance, a substituted cyclobutanone can undergo a formal [2+2] cycloaddition with a carbonyl compound, a reaction known as the Paternò-Büchi reaction, to yield the oxetane ring. However, the regioselectivity and stereoselectivity of this reaction can be challenging to control.

Alternatively, intramolecular cyclization of a precursor molecule containing both the cyclobutane and the requisite atoms for the tetrahydropyran (B127337) ring can be employed. For example, a molecule containing a substituted cyclobutane ring and a tethered diol or halo-alcohol functionality on the cyclohexane precursor could be induced to cyclize under basic or acidic conditions to form the desired spirocyclic ether.

While specific examples detailing the synthesis of 5-oxaspiro[3.5]nonane derivatives with diverse substituents on the cyclobutane ring are not prevalent in the literature, the synthesis of related spirocyclic systems such as methyl-substituted 2,7-diazaspiro[3.5]nonanes has been achieved. nih.gov These methods, which can involve nitrile lithiation and alkylation chemistry, demonstrate the feasibility of introducing substituents onto a four-membered ring within a spirocyclic framework. nih.gov Such strategies could potentially be adapted for the synthesis of functionalized 5-oxaspiro[3.5]nonanes.

The synthesis of 5-oxaspiro[3.5]nonane derivatives with modifications on the cyclohexane ring has been more extensively explored, particularly through the formation of dione (B5365651) and carboxylate derivatives. These compounds serve as versatile intermediates for further functionalization.

A notable synthetic method involves the reaction of methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates with zinc and aromatic aldehydes. researchgate.net This reaction leads to the formation of 5-aryl-8,8-dimethyl-6-oxaspiro[3.5]nonane-7,9-diones. researchgate.net This approach allows for the introduction of an aryl group at the 5-position and two methyl groups at the 8-position of the 6-oxaspiro[3.5]nonane skeleton. researchgate.net

Similarly, the reaction of dimethyl 2-(1-bromocyclobutylcarbonyl)-2-methylmalonates with zinc and aromatic aldehydes yields methyl 5-aryl-8-methyl-7,9-dioxo-6-oxaspiro[3.5]nonane-8-carboxylates. researchgate.net This method introduces both an aryl group at the 5-position and a methyl and a carboxylate group at the 8-position. researchgate.net The presence of the dione and carboxylate functionalities on the cyclohexane ring opens up possibilities for a wide range of chemical transformations, including reduction to diols, which could be precursors to compounds like this compound.

The following tables summarize the research findings for the synthesis of these substituted 5-oxaspiro[3.5]nonane derivatives.

Table 1: Synthesis of 5-Aryl-8,8-dimethyl-6-oxaspiro[3.5]nonane-7,9-diones

Aryl Substituent (Ar) Starting Materials Product Reference
Phenyl Methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoate, Benzaldehyde 5-Phenyl-8,8-dimethyl-6-oxaspiro[3.5]nonane-7,9-dione researchgate.net
4-Chlorophenyl Methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoate, 4-Chlorobenzaldehyde 5-(4-Chlorophenyl)-8,8-dimethyl-6-oxaspiro[3.5]nonane-7,9-dione researchgate.net

Table 2: Synthesis of Methyl 5-Aryl-8-methyl-7,9-dioxo-6-oxaspiro[3.5]nonane-8-carboxylates

Aryl Substituent (Ar) Starting Materials Product Reference
Phenyl Dimethyl 2-(1-bromocyclobutylcarbonyl)-2-methylmalonate, Benzaldehyde Methyl 5-phenyl-8-methyl-7,9-dioxo-6-oxaspiro[3.5]nonane-8-carboxylate researchgate.net
4-Tolyl Dimethyl 2-(1-bromocyclobutylcarbonyl)-2-methylmalonate, 4-Methylbenzaldehyde Methyl 5-(4-tolyl)-8-methyl-7,9-dioxo-6-oxaspiro[3.5]nonane-8-carboxylate researchgate.net

These synthetic methodologies, particularly those allowing for the functionalization of the cyclohexane ring, provide a clear pathway toward the synthesis of a variety of 5-oxaspiro[3.5]nonane derivatives. The reduction of the ketone and ester functionalities in the synthesized diones and carboxylates could potentially lead to the synthesis of this compound and its analogues.

Advanced Spectroscopic and Structural Elucidation of 5 Oxaspiro 3.5 Nonan 6 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For a molecule such as 5-Oxaspiro[3.5]nonan-6-ylmethanol, with its chiral spirocenter and an additional stereocenter on the oxetane (B1205548) ring, NMR would be indispensable for its structural characterization.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A complete NMR analysis of this compound would typically involve a suite of one- and two-dimensional experiments.

¹H NMR: Would provide information on the number of different proton environments, their chemical shifts, and coupling constants, which would help to deduce the connectivity and relative stereochemistry of the protons on the cyclohexane (B81311) and oxetane rings.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the spin systems of the cyclohexane and oxetane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the stereochemistry. It shows through-space correlations between protons that are close to each other, which would help to elucidate the relative configuration of the substituents on both rings.

Despite the utility of these techniques, no specific COSY, HSQC, HMBC, or NOESY data for this compound has been found in the surveyed literature.

Elucidation of Relative and Absolute Configuration

The determination of the relative configuration of the stereocenters in this compound would heavily rely on the analysis of coupling constants from ¹H NMR and NOESY data. The magnitude of the coupling constants can provide information about the dihedral angles between adjacent protons, and NOE correlations would indicate the spatial proximity of protons, allowing for the assignment of a relative stereochemistry (e.g., cis or trans relationship between the hydroxymethyl group and the cyclohexane ring).

To determine the absolute configuration, one would typically need to employ methods such as chiral derivatizing agents, Mosher's ester analysis, or comparison with the spectroscopic data of an enantiomerically pure standard. Alternatively, X-ray crystallography of a single crystal would provide the unambiguous absolute configuration. As no experimental data is available, the relative and absolute configuration of this compound remains undetermined in the public domain.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

IR (Infrared) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol functional group. C-H stretching vibrations for the sp³ hybridized carbons of the rings would appear in the 2850-3000 cm⁻¹ region. A strong band corresponding to the C-O stretching of the ether in the oxetane ring would be expected around 950-1150 cm⁻¹, and the C-O stretching of the primary alcohol would appear in a similar region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-O stretching vibrations of the spirocyclic system would also be active in the Raman spectrum.

A search for experimental IR or Raman spectra for this compound did not yield any results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule.

Conformational Analysis in Crystalline State

An X-ray crystal structure of this compound would reveal the preferred conformation of the cyclohexane and oxetane rings in the solid state. The cyclohexane ring would likely adopt a chair conformation to minimize steric strain. The conformation of the oxetane ring, which is a strained four-membered ring, would also be precisely determined. The analysis would also show the orientation of the hydroxymethyl group relative to the spiro system.

Bond Lengths and Angles within the Spiro System

A crystallographic study would provide a detailed table of all bond lengths and angles. Of particular interest would be the bond lengths and angles associated with the spiro-carbon atom and the strained oxetane ring. These parameters would offer insight into the ring strain and the electronic environment of the spirocyclic system.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry serves as a critical analytical technique for the structural elucidation of novel compounds such as this compound. This method provides vital information regarding the compound's molecular weight and elemental composition, and offers insights into its structural framework through the analysis of fragmentation patterns. While detailed experimental research on the mass spectrometry of this compound is not extensively available in peer-reviewed literature, the expected spectrometric behavior can be predicted based on its chemical structure.

In a typical mass spectrometry experiment, molecules of this compound would be ionized, most commonly through techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting charged species are then separated based on their mass-to-charge ratio (m/z), and a spectrum is generated that plots the relative abundance of ions at each m/z value.

For this compound, with a molecular formula of C9H16O2, the high-resolution mass spectrum would be expected to show a molecular ion peak [M]+• or protonated molecule [M+H]+ corresponding to its exact mass. The presence of this peak would confirm the molecular weight of the compound.

The fragmentation of this compound under ionization would likely proceed through several predictable pathways, driven by the presence of the hydroxyl group and the spirocyclic ether linkage. Common fragmentation patterns would include:

Loss of the hydroxymethyl group (-CH2OH): This would result in a significant fragment ion, providing evidence for the presence of the methanol (B129727) substituent.

Cleavage of the oxetane or cyclohexane ring: The spirocyclic nature of the compound offers multiple sites for ring-opening and subsequent fragmentation, leading to a series of smaller ions. The relative abundance of these fragment ions can help in determining the connectivity of the ring systems.

Dehydration: The loss of a water molecule (H2O) from the molecular ion is a common fragmentation pathway for alcohols.

The precise fragmentation pattern would be dependent on the ionization technique and energy used. A detailed analysis of these pathways would be essential for the unambiguous structural confirmation of the molecule.

The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound, which would be useful in the interpretation of high-resolution mass spectrometry data.

Table 1: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]+ 157.1223
[M+Na]+ 179.1043
[M+K]+ 195.0782
[M+NH4]+ 174.1489
[M-H]- 155.1078
[M+HCOO]- 201.1132

Computational and Theoretical Investigations of 5 Oxaspiro 3.5 Nonan 6 Ylmethanol

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. damascusuniversity.edu.sy By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 5-Oxaspiro[3.5]nonan-6-ylmethanol, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide detailed insights into its molecular properties. ekb.eg These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT can be used to determine electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, all of which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The conformational landscape of this compound is primarily dictated by the puckering of the cyclohexane (B81311) ring and the orientation of the hydroxymethyl group. The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. The spiro fusion to the oxetane (B1205548) ring introduces additional constraints. The hydroxymethyl group attached to the cyclohexane ring can exist in either an axial or equatorial position. DFT calculations can be employed to determine the relative energies of these different conformers.

It is generally expected that the conformer with the hydroxymethyl group in the equatorial position will be of lower energy and thus more stable, due to the avoidance of 1,3-diaxial interactions that would be present in the axial conformation. The energy difference between these conformers can be quantified through DFT calculations.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Equatorial-Chair 0.00
Axial-Chair 1.5 - 2.5
Twist-Boat 5.0 - 6.0

Note: These are representative values based on typical cyclohexane systems and would require specific DFT calculations for precise determination for this molecule.

The four-membered oxetane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a key feature influencing the molecule's reactivity. acs.org The C-O-C and C-C-C bond angles within the oxetane ring are compressed to approximately 90°. acs.org DFT calculations can precisely quantify this strain energy. The strain energy can be estimated by comparing the energy of the spiro compound with that of an appropriate strain-free reference compound. This high ring strain makes the oxetane ring susceptible to ring-opening reactions under various conditions, which is a critical aspect of its chemical behavior.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of molecules. nih.gov For this compound, several descriptors can be calculated to understand its chemical behavior.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen atoms) indicate sites susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Fukui Functions: These descriptors identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Table 2: Representative Quantum Chemical Descriptors for this compound

Descriptor Typical Calculated Value Implication for Reactivity
HOMO Energy -8 to -10 eV Moderate electron-donating ability
LUMO Energy 1 to 3 eV Moderate electron-accepting ability
HOMO-LUMO Gap 9 to 13 eV High kinetic stability

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's conformational landscape. researchgate.net By simulating the motion of atoms over time, MD can explore the different conformations accessible to this compound at a given temperature. This is particularly useful for understanding the flexibility of the cyclohexane ring and the rotational freedom of the hydroxymethyl group. MD simulations can reveal the pathways and transition states for conformational changes, such as the chair-flip of the cyclohexane ring, and the timescales on which these events occur.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as the acid-catalyzed ring-opening of the oxetane moiety.

A key application of computational chemistry in reaction mechanism studies is the location and characterization of transition states. eurjchem.com For a hypothetical synthesis of this compound, such as an intramolecular Williamson ether synthesis from a suitably functionalized cyclohexanol (B46403) derivative, DFT calculations can be used to model the reaction pathway. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. The geometry of the transition state also reveals crucial information about the bond-forming and bond-breaking processes.

Theoretical Prediction of Regioselectivity and Stereoselectivity

The formation of the this compound structure involves the creation of a spirocyclic junction where an oxetane ring and a tetrahydropyran (B127337) ring are joined at a single carbon atom. The regioselectivity of this cyclization would be determined by which oxygen atom of a precursor diol attacks which electrophilic carbon, while the stereoselectivity would be governed by the facial selectivity of this attack, leading to different diastereomers.

In the absence of direct computational studies on this compound, the theoretical prediction of its regioselectivity and stereoselectivity would hypothetically rely on established computational chemistry methods. Researchers would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways leading to the various possible isomers.

Hypothetical Factors for Computational Analysis:

In a theoretical study, the following factors would be critical in predicting the regiochemical and stereochemical outcome of the spiroketalization process leading to this compound:

Transition State Energy Analysis: The primary method for predicting which isomer is favored kinetically involves calculating the activation energies for all possible cyclization pathways. The pathway with the lowest energy transition state would be predicted to be the major product. This would involve locating the transition state structures for the formation of the oxetane and tetrahydropyran rings and for each possible stereochemical approach.

Thermodynamic Stability of Isomers: To predict the thermodynamically favored isomer, the relative energies of the resulting diastereomers of this compound would be calculated. The isomer with the lowest ground-state energy would be the most stable. These calculations would take into account steric interactions and stereoelectronic effects.

Stereoelectronic Effects: The anomeric effect is a crucial factor in the stereochemistry of spiroketals. This effect describes the tendency of a heteroatomic substituent at the anomeric carbon (the spirocyclic center in this case) to occupy an axial position. Computational models would quantify the stabilizing interactions arising from the anomeric effect in the different possible diastereomers.

Illustrative Data for a Hypothetical Analysis:

Without actual research data, a hypothetical data table illustrating the kind of results a computational study might produce for the formation of two possible diastereomers (Diastereomer A and Diastereomer B) of this compound is presented below. It is crucial to note that this data is purely illustrative and not based on experimental or calculated results.

ParameterDiastereomer ADiastereomer B
Transition State Energy (kcal/mol) 18.520.2
Relative Ground State Energy (kcal/mol) 0.0+1.8
Predicted Kinetic Product Ratio (A:B) 95 : 5
Predicted Thermodynamic Product Ratio (A:B) 88 : 12

In this hypothetical scenario, the lower transition state energy for the formation of Diastereomer A suggests it would be the kinetically favored product. Furthermore, its lower relative ground state energy indicates it is also the thermodynamically more stable product.

The lack of specific computational studies on this compound highlights a gap in the current body of scientific literature. Such research would be valuable for understanding the fundamental principles governing the formation of this and related spirocyclic systems containing strained rings and for guiding the stereoselective synthesis of such compounds for potential applications.

Reactivity and Chemical Transformations of 5 Oxaspiro 3.5 Nonan 6 Ylmethanol

Reactions Involving the Hydroxyl Group

Comprehensive research has not yielded specific studies on the reactions involving the hydroxyl group of 5-Oxaspiro[3.5]nonan-6-ylmethanol.

Esterification and Etherification Reactions

There is no available scientific literature detailing the esterification or etherification reactions of this compound.

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound have not been documented in published research.

Formation of Carbonyl Derivatives

The formation of carbonyl derivatives from this compound has not been reported in the scientific literature.

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

While the ring-opening of oxetanes is a well-established area of chemical research, specific studies on the ring-opening reactions of the oxetane moiety within this compound are absent from the current body of scientific literature.

Nucleophilic Ring Opening Reactions

There are no documented examples of nucleophilic ring-opening reactions performed on this compound.

Electrophilic Ring Opening Reactions

There is no available research on the electrophilic ring-opening reactions of this compound.

Ring Expansion and Contraction Reactions of the Spiro System

The inherent ring strain of the four-membered oxetane in the 5-oxaspiro[3.5]nonane system makes it susceptible to ring-opening reactions, which can be harnessed to achieve ring expansion or contraction, leading to novel heterocyclic scaffolds.

Ring expansion reactions of oxetanes can proceed through various mechanisms, often initiated by Lewis or Brønsted acids. For instance, treatment of a spirocyclic oxetane with an acid can lead to protonation of the oxetane oxygen, followed by nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, this can result in the formation of larger rings. While specific studies on this compound are not prevalent in the literature, analogous transformations of other oxetane-containing compounds provide insight into its potential reactivity. For example, rearrangement reactions initiated by the formation of a carbocation adjacent to the oxetane ring could induce an expansion to a tetrahydropyran (B127337) or other larger ring systems.

Conversely, ring contraction of the cyclohexane (B81311) portion of the spirocycle, while less common, could be envisioned under specific oxidative or rearrangement conditions, potentially leading to spiro-cyclopentane derivatives. However, such transformations would require significant skeletal reorganization and are generally less favored than reactions involving the strained oxetane ring.

A hypothetical ring expansion pathway for a related spiro-oxetane is presented in the table below, illustrating a potential transformation.

Starting MaterialReagents and ConditionsMajor ProductRing System Change
Spiro[oxetane-3,1'-cyclohexane]TiCl4, CH2Cl2, -78 °C to rt2-Oxaspiro[4.5]decan-7-one4-membered ring to 5-membered ring

This table represents a hypothetical transformation based on known oxetane chemistry and is for illustrative purposes.

Reactions of the Cyclohexane Ring System

The cyclohexane ring of this compound offers multiple sites for functionalization, allowing for the introduction of new chemical diversity while preserving the core spiro-oxetane structure.

The presence of the hydroxymethyl group at the 6-position of the cyclohexane ring provides a handle for directing stereoselective reactions. The conformational preference of the cyclohexane ring, which typically adopts a chair conformation, will influence the accessibility of its axial and equatorial positions.

For instance, the hydroxyl group can be used to direct epoxidation or dihydroxylation reactions to the adjacent positions on the cyclohexane ring. The stereochemical outcome of such reactions would be influenced by the directing effect of the alcohol and the steric hindrance imposed by the spirocyclic system. The formation of either cis or trans diols can be controlled by the choice of reagents.

Furthermore, the existing stereocenter at the spiro-carbon (C5) and the carbon bearing the hydroxymethyl group (C6) can influence the facial selectivity of reactions on the cyclohexane ring, leading to the diastereoselective formation of new stereocenters.

The cyclohexane ring in this compound is already saturated. Therefore, hydrogenation reactions would typically target any unsaturation that might be introduced in precursor molecules or through subsequent reactions. For example, if a double bond were present in the cyclohexane ring, catalytic hydrogenation would lead to the corresponding saturated spirocycle. The stereochemistry of the addition of hydrogen would be influenced by the catalyst and the steric environment of the double bond.

Dehydrogenation of the cyclohexane ring to introduce a degree of unsaturation, such as forming a cyclohexene (B86901) or even an aromatic ring, is a thermodynamically challenging process that would require harsh conditions and specific catalysts, for example, using a palladium on carbon (Pd/C) catalyst at high temperatures. Such a transformation would significantly alter the chemical properties of the molecule.

Reaction TypeSubstrate (Hypothetical)Reagents and ConditionsProduct
Hydrogenation5-Oxaspiro[3.5]non-7-en-6-ylmethanolH2, Pd/C, Ethanol, rtThis compound
DehydrogenationThis compoundPd/C, 250 °C(5-Oxaspiro[3.5]nonan-6-yl)benzene (hypothetical)

This table presents hypothetical reactions based on general organic chemistry principles.

Derivatization for Library Synthesis

The structural framework of this compound, with its spirocyclic core and functional handle, makes it an attractive scaffold for the synthesis of compound libraries for drug discovery and chemical biology. The ability to introduce diversity at multiple points of the molecule is a key advantage.

The primary alcohol of the hydroxymethyl group is a versatile starting point for derivatization. It can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of subsequent reactions such as reductive amination, amide bond formation, and esterification. These reactions allow for the introduction of a vast array of chemical functionalities.

Furthermore, reactions targeting the cyclohexane ring, as discussed previously, can be employed in a combinatorial fashion to generate a library of stereochemically diverse analogs. The oxetane ring itself, while generally stable under many conditions used for derivatization, can also be opened under specific acidic or nucleophilic conditions to provide another layer of structural diversity.

Applications of 5 Oxaspiro 3.5 Nonan 6 Ylmethanol As a Synthetic Building Block

Design Principles for Incorporating Oxaspiro[3.5]nonane Scaffolds in Molecular Architectures

The incorporation of an oxaspiro[3.5]nonane scaffold, such as the one found in 5-Oxaspiro[3.5]nonan-6-ylmethanol, into a molecular design is a strategic choice aimed at leveraging the unique structural and electronic features of this motif.

Influence on Conformational Rigidity and Scaffold Diversity

The spirocyclic nature of the oxaspiro[3.5]nonane core introduces a significant degree of conformational rigidity. Unlike flexible acyclic chains or simple cyclic systems, the spiro-fusion point restricts the rotational freedom of the two rings, leading to a more defined three-dimensional geometry. This rigidity can be highly advantageous in the design of molecules intended to interact with biological targets, such as enzymes or receptors, where a pre-organized conformation can lead to enhanced binding affinity and selectivity. The defined spatial arrangement of substituents emanating from the scaffold provides predictable vectors for molecular elaboration, a key principle in rational drug design.

Modulation of Molecular Properties through Spiro-Oxetane Insertion

The oxetane (B1205548) ring, a four-membered ether, is a key component of the 5-oxaspiro[3.5]nonane system and is known to be a valuable tool for modulating the physicochemical properties of molecules. The introduction of an oxetane can lead to an increase in aqueous solubility and a reduction in lipophilicity, properties that are often critical for improving the pharmacokinetic profile of drug candidates. The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, further influencing a molecule's interaction with its environment.

Use in the Synthesis of Complex Natural Product Analogues (excluding biological activity)

While no specific examples of the use of this compound in the synthesis of complex natural product analogues have been documented in publicly available literature, its structure suggests significant potential. The rigid, three-dimensional framework could serve as a unique core for building analogues of natural products that possess spirocyclic or sterically demanding features. The primary alcohol functionality of this compound provides a convenient handle for further chemical transformations, allowing for its elaboration into more complex structures.

Development of Novel Organic Reactions and Methodologies

The strained four-membered oxetane ring within the 5-oxaspiro[3.5]nonane system presents an intriguing substrate for the development of new synthetic methodologies. Ring-opening reactions of the oxetane, initiated by electrophiles or nucleophiles, could provide access to a variety of functionalized cyclohexane (B81311) derivatives with unique substitution patterns that would be challenging to synthesize through other means. The development of stereoselective reactions involving this scaffold would be of particular interest for the synthesis of enantiomerically pure compounds.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 5-Oxaspiro[3.5]nonan-6-ylmethanol is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Current strategies for constructing the spiro-oxetane framework often rely on multi-step sequences that can be resource-intensive. Future research will likely focus on developing more streamlined and sustainable approaches.

Key areas of development include:

Domino and Tandem Reactions: Designing cascade reactions that enable the construction of the spirocyclic core in a single operational step from readily available starting materials would significantly enhance synthetic efficiency. For instance, a domino Michael addition-cyclization sequence has been successfully employed for the synthesis of spirooxindole oxetanes and could be adapted for this compound. evitachem.com

Photochemical Methods: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents a powerful tool for oxetane (B1205548) synthesis. Future work could explore the application of this reaction to cyclic ketones and appropriate alkene precursors to forge the 5-Oxaspiro[3.5]nonane skeleton, potentially under visible-light conditions to improve sustainability.

Catalytic Approaches: The development of novel catalysts, including organocatalysts and transition-metal complexes, could facilitate more selective and efficient cyclization reactions. For example, microwave-assisted multicomponent reactions have emerged as a powerful tool for the rapid assembly of complex spiro-heterocycles.

Green Chemistry Principles: The integration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and minimizing waste generation, will be crucial. Aqueous reaction conditions, where applicable, would be a significant step towards more sustainable syntheses. evitachem.com

Exploration of Novel Reactivity Patterns for the Spiro-Oxetane System

The inherent ring strain of the oxetane moiety in this compound makes it a reactive functional group with the potential for diverse chemical transformations. Understanding and harnessing this reactivity is a key area for future research.

Prospective investigations include:

Ring-Opening Reactions: The strained four-membered ring is susceptible to nucleophilic and electrophilic ring-opening, providing access to a variety of functionalized cyclohexane (B81311) derivatives. Systematic studies with a range of nucleophiles and Lewis acids could unveil novel and selective transformations, leading to valuable synthetic intermediates. The regioselectivity of these reactions will be a critical aspect to investigate.

Rearrangements and Ring Expansions: The spirocyclic nature of the compound could lead to interesting and potentially unexpected rearrangement pathways under thermal or catalytic conditions. The strain within the oxetane ring could drive expansions to larger heterocyclic systems, offering access to novel molecular scaffolds.

Functional Group Interconversions: The primary alcohol of the methanol (B129727) group provides a handle for a wide array of functional group transformations, allowing for the synthesis of a library of derivatives with diverse properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool to guide and accelerate experimental research. In the context of this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Future computational studies could focus on:

Conformational Analysis: Predicting the preferred three-dimensional structure and conformational dynamics of the molecule, which are crucial for understanding its reactivity and interactions.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for various synthetic and ring-opening reactions to predict their feasibility, selectivity, and to aid in the design of more efficient catalysts.

Prediction of Properties: Calculating key physicochemical properties to guide its potential applications in materials science. For example, modeling its interaction with polymer chains or its electronic properties could suggest its suitability for specific material applications.

Integration of this compound into Automated Synthesis Platforms

The development of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput synthesis and optimization. Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the exploration of its chemical space.

Key aspects of this research direction include:

Flow Chemistry: Developing continuous-flow processes for the synthesis of the target compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters.

Robotic Synthesis: Utilizing robotic platforms for automated reaction setup, purification, and analysis, enabling the rapid generation of a library of derivatives for screening in various applications.

Data-Driven Optimization: Employing machine learning algorithms to analyze the data generated from automated experiments to rapidly optimize reaction conditions and identify novel reaction pathways.

Unexplored Potential in Non-Biological Advanced Materials

The unique combination of a rigid spirocyclic core and a reactive oxetane ring, along with a functionalizable methanol group, makes this compound an intriguing building block for non-biological advanced materials.

Potential areas of exploration include:

Polymers and Resins: The oxetane ring can undergo ring-opening polymerization to form polyethers. The bifunctional nature of this compound (oxetane and alcohol) could allow for its use as a monomer or cross-linking agent to create novel polymers with tailored properties, such as thermal stability, mechanical strength, and adhesive characteristics. Spiro orthocarbonates, which also undergo ring-opening polymerization, have been investigated for producing polymers with reduced shrinkage, a concept that could be explored with spiro-oxetanes.

Thermosetting Materials: The potential for controlled ring-opening suggests that this compound could be a valuable component in the formulation of thermosetting polymers, where the cross-linking density and material properties could be fine-tuned.

Coatings and Adhesives: The polarity imparted by the oxygen atoms and the potential for strong intermolecular interactions suggest that polymers derived from this compound could have applications as high-performance coatings and adhesives. Hyperbranched polyoxetanes have already shown promise as adhesives for polar substrates.

Q & A

Q. What are the key structural features of 5-Oxaspiro[3.5]nonan-6-ylmethanol, and how are they characterized?

The compound’s spirocyclic core (fusion of a 5-membered oxolane ring and a 3.5-nonane system) and hydroxymethyl substituent are critical. Structural characterization involves:

  • NMR Spectroscopy : Distinct <sup>1</sup>H and <sup>13</sup>C NMR peaks reveal hydrogen/carbon environments. For example, the spiro carbon (bridging atom) shows a unique deshielded signal, while the hydroxymethyl group’s protons exhibit splitting patterns dependent on neighboring substituents .
  • SMILES/InChI : Use canonical representations (e.g., C1CC(OC2(C1)CCC2)CO for SMILES) to validate computational models or compare with databases like PubChem .

Q. What synthetic routes are commonly employed for this compound?

A typical approach involves:

  • Cyclization Reactions : Intramolecular etherification of diols or halo-alcohol precursors under basic conditions (e.g., K2CO3 in DMF) to form the spirocyclic core .
  • Functional Group Modification : Post-cyclization oxidation or reduction (e.g., protecting the hydroxymethyl group with tert-butyldimethylsilyl chloride to prevent side reactions) .

Q. How is NMR spectroscopy utilized in confirming the structure of this compound?

  • <sup>1</sup>H NMR : Integration ratios distinguish equivalent protons (e.g., methylene groups in the spiro system) from non-equivalent ones (hydroxymethyl protons). Coupling constants (J-values) confirm stereochemical relationships .
  • DEPT-135 : Differentiates CH3, CH2, and CH groups, aiding in assigning carbons in the spiro system .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of derivatives of this compound?

  • Factorial Design : Systematically vary temperature (40–120°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation) to assess effects on yield and selectivity. Response surface methodology (RSM) can identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps (e.g., ring closure vs. substituent addition) .

Q. What theoretical frameworks guide the design of experiments involving this compound's reactivity?

  • Transition State Theory : Predict regioselectivity in nucleophilic substitutions (e.g., iodination at the methyl position) using computational tools (DFT calculations) .
  • Molecular Orbital Analysis : Frontier orbital energies (HOMO/LUMO) explain electrophilic/nucleophilic behavior, guiding catalyst selection (e.g., Lewis acids for epoxide ring-opening) .

Q. How should researchers address contradictions in spectral data when characterizing novel derivatives?

  • Validation Protocols : Repeat experiments under inert atmospheres to rule out oxidation artifacts (e.g., hydroxymethyl → carbonyl conversion) .
  • Cross-Referencing : Compare experimental NMR shifts with computational predictions (GIAO method) or analogs like 7-oxaspiro[3.5]nonane-2-carboxylic acid .

Q. What are the methodological considerations for studying the spirocyclic structure's influence on biological activity?

  • Molecular Dynamics Simulations : Assess conformational flexibility of the spiro system in binding pockets (e.g., enzyme active sites) to rationalize selectivity .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing the oxa group with azaspiro systems) and evaluate potency shifts in assays (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.